molecular formula C12H8ClFO3 B454882 5-[(3-Chloro-4-fluorophenoxy)methyl]furan-2-carbaldehyde CAS No. 438220-83-8

5-[(3-Chloro-4-fluorophenoxy)methyl]furan-2-carbaldehyde

Cat. No. B454882
CAS RN: 438220-83-8
M. Wt: 254.64g/mol
InChI Key: KVTYPJATRARWFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-[(3-Chloro-4-fluorophenoxy)methyl]furan-2-carbaldehyde” is a chemical compound with the CAS Number: 438220-83-8 . It has a molecular weight of 254.64 and its IUPAC name is 5-[(3-chloro-4-fluorophenoxy)methyl]-2-furaldehyde . It is usually in the form of a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H8ClFO3/c13-11-5-8(3-4-12(11)14)16-7-10-2-1-9(6-15)17-10/h1-6H,7H2 . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 254.64 .

Scientific Research Applications

Synthesis and Spectroscopy

Furan carbaldehydes have been employed in the synthesis of complex molecules. For instance, dibenzofuran carboxaldehydes have been synthesized and used in the creation of novel β-phenylethylamines and NBOMe derivatives undergoing biological evaluation (Yempala & Cassels, 2017). This demonstrates the utility of furan derivatives in synthesizing bioactive compounds.

Plant Food Analysis

In the study of plant foods, furan derivatives like 5-hydroxymethylfurfural (HMF) and its derivatives have been shown to form during the hydrothermal hydrolysis of phenolics, affecting the assessment of phenolic content and antioxidant activities (Chen et al., 2014). This highlights the importance of recognizing furan derivatives' formation in food science and nutrition studies.

Antitumor Applications

Furan carbaldehyde derivatives have been explored for antitumor applications. A study on 5-(1,3-Benzothiazol-2-yl)furan-2-carbaldehyde derivatives revealed potential as antitumor agents, with one compound showing superior activity compared to conventional drugs (Matiichuk et al., 2020). This indicates the potential of furan carbaldehyde derivatives in developing new cancer therapies.

Organic Synthesis

Furan-2-carbaldehydes serve as C1 building blocks in synthesizing bioactive molecules, such as quinazolin-4(3H)-ones, via photocatalytic C–C bond cleavage, demonstrating their role in green chemistry and organic synthesis (Yu et al., 2018).

Neuroprotective Activities

Compounds derived from Gastrodia elata containing furan carbaldehyde groups have shown potential neuroprotective activities, suggesting their usefulness in treating neurodegenerative diseases (Li et al., 2016).

properties

IUPAC Name

5-[(3-chloro-4-fluorophenoxy)methyl]furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFO3/c13-11-5-8(3-4-12(11)14)16-7-10-2-1-9(6-15)17-10/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVTYPJATRARWFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC2=CC=C(O2)C=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(3-Chloro-4-fluorophenoxy)methyl]furan-2-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.